molecular formula C29H24Cl2N4S B15104137 5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

Cat. No.: B15104137
M. Wt: 531.5 g/mol
InChI Key: BYGYFKJZFRCTBK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 4: A piperazine ring substituted with a (4-chlorophenyl)(phenyl)methyl group, contributing to steric bulk and modulating receptor-binding kinetics .

Thieno[2,3-d]pyrimidines are explored for kinase inhibition, anticancer, and antimicrobial activities. The bulky piperazine substituent in this compound may improve target selectivity compared to simpler analogs .

Properties

Molecular Formula

C29H24Cl2N4S

Molecular Weight

531.5 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C29H24Cl2N4S/c30-23-10-6-20(7-11-23)25-18-36-29-26(25)28(32-19-33-29)35-16-14-34(15-17-35)27(21-4-2-1-3-5-21)22-8-12-24(31)13-9-22/h1-13,18-19,27H,14-17H2

InChI Key

BYGYFKJZFRCTBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Final Substitution with 4-Chlorophenyl and Phenylmethyl Groups: The final step involves the substitution of the piperazine ring with 4-chlorophenyl and phenylmethyl groups, typically using appropriate halides or other electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring
Compound Name / ID Piperazine Substituent Molecular Weight (g/mol) XLogP3 Key Differences vs. Target Compound References
5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine (2-Chlorophenyl)(phenyl)methyl ~446 ~6.5 Ortho-chlorine reduces steric hindrance
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 3-Methylphenyl 421.0 6.2 Smaller substituent; lower lipophilicity
5-(4-Chlorophenyl)-4-[4-(2-methylallyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 2-Methylallyl 403.9 5.8 Aliphatic chain; improved metabolic stability
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl + 4-fluorophenyl ~493 ~7.0 Dual halogenation; enhanced receptor affinity

Key Observations :

  • Lipophilicity : Higher XLogP3 values correlate with increased membrane permeability but may reduce aqueous solubility .
Core Modifications in Thieno[2,3-d]pyrimidine Derivatives
Compound Name / ID Core Modification Biological Activity References
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine Phenoxy group instead of piperazine Antifungal, antibacterial
4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione Pyrano-pyrimidine hybrid Kinase inhibition
3-(4-Methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one Chromene-thiazolidinone hybrid Anticancer

Key Observations :

  • Piperazine vs. Phenoxy: Piperazine derivatives generally exhibit better pharmacokinetic profiles due to enhanced solubility and bioavailability .
  • Hybrid Cores: Pyrano-pyrimidine and thiazolidinone hybrids demonstrate broader kinase inhibition but may lack selectivity .

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